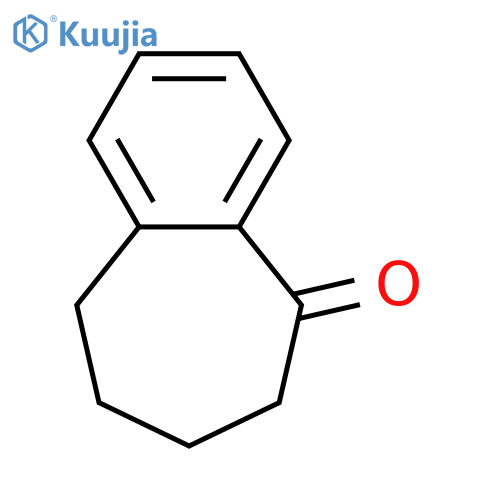

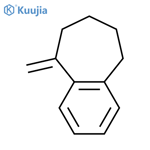

Synthesis of 2,3-benzosuberone

,

Jingxi Huagong,

2010,

27(9),

929-932